molecular formula C6H10O4 B568216 HEXANEDIOIC-3,3,4,4-D4 ACID CAS No. 121311-78-2

HEXANEDIOIC-3,3,4,4-D4 ACID

Cat. No.: B568216
CAS No.: 121311-78-2
M. Wt: 150.166
InChI Key: WNLRTRBMVRJNCN-LNLMKGTHSA-N
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Description

HEXANEDIOIC-3,3,4,4-D4 ACID, also known as deuterated adipic acid, is a labeled version of adipic acid. This compound is primarily used in scientific research and industrial applications due to its unique properties. The deuterium atoms replace the hydrogen atoms at the 3,3,4,4 positions, which makes it useful in various analytical and synthetic processes.

Mechanism of Action

Target of Action

Hexanedioic-3,3,4,4-D4 Acid, also known as Adipic Acid-d4, is a deuterated compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

As a deuterated compound, it is often used in tracer experiments, nuclear magnetic resonance (nmr), and mass spectrometry . Its interaction with its targets and the resulting changes would depend on the specific experimental setup and the nature of the targets.

Biochemical Pathways

As a deuterated compound, it is primarily used in scientific research and laboratory reagents . Its effects on biochemical pathways would be determined by the nature of the experiment and the targets it interacts with.

Result of Action

As a deuterated compound, it is primarily used in scientific research and laboratory reagents . The results of its action would be determined by the nature of the experiment and the targets it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEXANEDIOIC-3,3,4,4-D4 ACID typically involves the deuteration of adipic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes often utilize specialized reactors and catalysts to achieve high yields and purity. The deuterated adipic acid is then purified through crystallization or distillation to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

HEXANEDIOIC-3,3,4,4-D4 ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

    Reduction: Reduction reactions can convert this compound into other deuterated compounds.

    Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce deuterated ketones or aldehydes, while reduction can yield deuterated alcohols.

Scientific Research Applications

HEXANEDIOIC-3,3,4,4-D4 ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of deuterated compounds and as a standard in nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the production of deuterated polymers and materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

    Adipic Acid: The non-deuterated version of HEXANEDIOIC-3,3,4,4-D4 ACID, commonly used in the production of nylon and other polymers.

    Hexanedioic-2,2,5,5-D4 Acid: Another deuterated version of adipic acid with deuterium atoms at different positions.

    Hexanedioic-1,1,6,6-D4 Acid: A deuterated adipic acid with deuterium atoms at the 1,1,6,6 positions.

Uniqueness

This compound is unique due to the specific placement of deuterium atoms at the 3,3,4,4 positions. This selective deuteration can provide distinct advantages in analytical and synthetic applications, such as improved NMR spectroscopy results and enhanced stability in certain reactions.

Properties

CAS No.

121311-78-2

Molecular Formula

C6H10O4

Molecular Weight

150.166

IUPAC Name

3,3,4,4-tetradeuteriohexanedioic acid

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2

InChI Key

WNLRTRBMVRJNCN-LNLMKGTHSA-N

SMILES

C(CCC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Adipic acid is an important commodity in the chemical industry, particularly for consumption as a comonomer in the synthesis of polymers. Adipic acid is obtained by oxidation of cyclohexane or cyclohexanol on a commercial scale.
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Synthesis routes and methods II

Procedure details

A mixture of 1.00 g of cyclohexane, 0.063 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to cyclohexane), 29.0 g of acetic acid, 0.015 g of cobalt(II) acetate.4H2O and 0.015 g of manganese(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 8 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield cyclohexanon, adipic acid and glutaric acid in 1%, 42% and 13% yields, respectively, at 79% conversion of cyclohexane.
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Synthesis routes and methods III

Procedure details

Further, as described above, the starting material (glucaric acid or galactaric acid), rhenium catalyst, and acid catalyst are added to the reaction solvent, and reacted together at a proper temperature for a proper reaction time, then separated and purified with a conventional method (e.g., purification with silica column) to obtain glucaric acid ester or galactaric acid ester as an intermediate of adipic acid. In one embodiment, the reaction temperature ranges from 100 to 200° C., and the reaction time is 12 to 24 hours.
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Synthesis routes and methods IV

Procedure details

1.2 A 12% strength solution of a mixture of 2 parts of benzoin ethyl ether, 6 parts of the reaction product of 1 mole of toluylene diisocyanate and 2 moles of β-hydroxyethyl methacrylate and 92 parts of the polyvinyl alcohol/methacrylic anhydride reaction product, prepared as described in 1.1, in a mixture of equal parts of water and ethanol is prepared. The solution is applied to a steel sheet which has been coated with a polyurethane adhesive according to German Laid-Open Application DOS No. 1,597,515 (prepared from a commercial hydroxy-containing polyester, obtained from 2.5 moles of adipic acid, 0.5 mole of phthalic acid and 4 moles of 1,1,1-trimethylolpropane, by reaction with a triisocyanate prepared by reacting 3 moles of toluylene diisocyanate with 1 mole of 1,1,1-trimethylolpropane), the amount of solution applied to the sheet being such that, after curing for 7 minutes in a cabinet dryer at 150° C., a 10 μm thick intermediate layer (c) results.
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Synthesis routes and methods V

Procedure details

A mixture of 100 parts of hexamethylene diammonium adipate, 0.65 part of phenylphosphonic acid, 0.48 part of hexamethylenediamine, 0.65 part of N:N'-bis(3-aminopropyl)piperazine, 0.46 part of adipic acid and 65.0 parts of water is polymerised using the conditions described in Example 1. The resulting polymer is then converted into fibres by known methods. The dye uptake of these fibres from dyebaths containing Solway Blue BN at pH's of 4.0, 7.0 and 9.0 are 8.4%, 4.7% and 1.5% respectively, compared with 4.2%, 0.6% and 0.1% for fibres prepared as described in this Example except that the phenylphosphonic acid and hexamethylenediamine were omitted from the mixture.
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